trans-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate-hcl
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Overview
Description
Trans-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate-hcl is a chemical compound with the molecular formula C12H15Cl2NO2 and a molecular weight of 276.159 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate-hcl typically involves the reaction of 3-chlorobenzyl chloride with pyrrolidine-3-carboxylic acid methyl ester under suitable conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane . The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale . The process involves the use of large reactors and continuous flow systems to ensure efficient production . The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Trans-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate-hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols and amines.
Substitution: The major products are substituted pyrrolidine derivatives.
Scientific Research Applications
Trans-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate-hcl has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate-hcl involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Trans-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate-hcl can be compared with other similar compounds, such as:
- Trans-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate-hcl
- Trans-Methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate-hcl
These compounds share similar structural features but differ in the position of the chlorine atom on the phenyl ring .
Properties
Molecular Formula |
C12H15Cl2NO2 |
---|---|
Molecular Weight |
276.16 g/mol |
IUPAC Name |
methyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H14ClNO2.ClH/c1-16-12(15)11-7-14-6-10(11)8-3-2-4-9(13)5-8;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11+;/m1./s1 |
InChI Key |
KQXVGAGLRHHPOJ-DHXVBOOMSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CNC[C@@H]1C2=CC(=CC=C2)Cl.Cl |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC(=CC=C2)Cl.Cl |
Origin of Product |
United States |
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